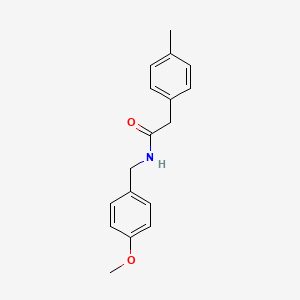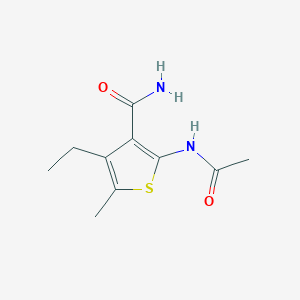![molecular formula C14H13N3S B5697380 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline](/img/structure/B5697380.png)
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinoline family and has a unique structure that makes it an interesting subject of study. In
Applications De Recherche Scientifique
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its antitumor, antifungal, and antibacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been explored for its ability to act as a photosensitizer in dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in DNA replication and cell division, thereby preventing the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not have any significant adverse effects on the body. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, further studies are needed to determine its efficacy and safety in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline in lab experiments is its low toxicity and high solubility in common solvents such as DMF and DMSO. This makes it easy to handle and use in various assays. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in specific applications.
Orientations Futures
There are several future directions for the study of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline. One direction is to further investigate its potential as an antitumor, antifungal, and antibacterial agent. This could involve studying its efficacy and safety in animal models and clinical trials. Another direction is to explore its potential as a photosensitizer in dye-sensitized solar cells. This could involve optimizing its structure to improve its efficiency and stability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline involves the reaction of 2-chloro-4-methylquinoline with 1-methyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydride. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.
Propriétés
IUPAC Name |
2-methyl-4-(1-methylimidazol-2-yl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-9-13(18-14-15-7-8-17(14)2)11-5-3-4-6-12(11)16-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPODHBVHLIXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)

![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)

![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)

![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)


![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)
